Ethyl R-2-Acetylthio-3-phenylpropionate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl R-2-Acetylthio-3-phenylpropionate typically involves the esterification of R-2-acetylthio-3-phenylpropanoic acid with ethanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade ethanol and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl R-2-Acetylthio-3-phenylpropionate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the acetylthio group to a thiol group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl R-2-Acetylthio-3-phenylpropionate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl R-2-Acetylthio-3-phenylpropionate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl R-2-Acetylthio-3-phenylpropionate can be compared with other similar compounds, such as:
Ethyl 2-Acetylthio-3-phenylpropanoate: Similar structure but different stereochemistry.
Mthis compound: Similar functional groups but different ester moiety.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl (2R)-2-acetylsulfanyl-3-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-3-16-13(15)12(17-10(2)14)9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMARCACLHHTCO-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)SC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=CC=C1)SC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652571 |
Source
|
Record name | Ethyl (2R)-2-(acetylsulfanyl)-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404582-98-5 |
Source
|
Record name | Ethyl (2R)-2-(acetylsulfanyl)-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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